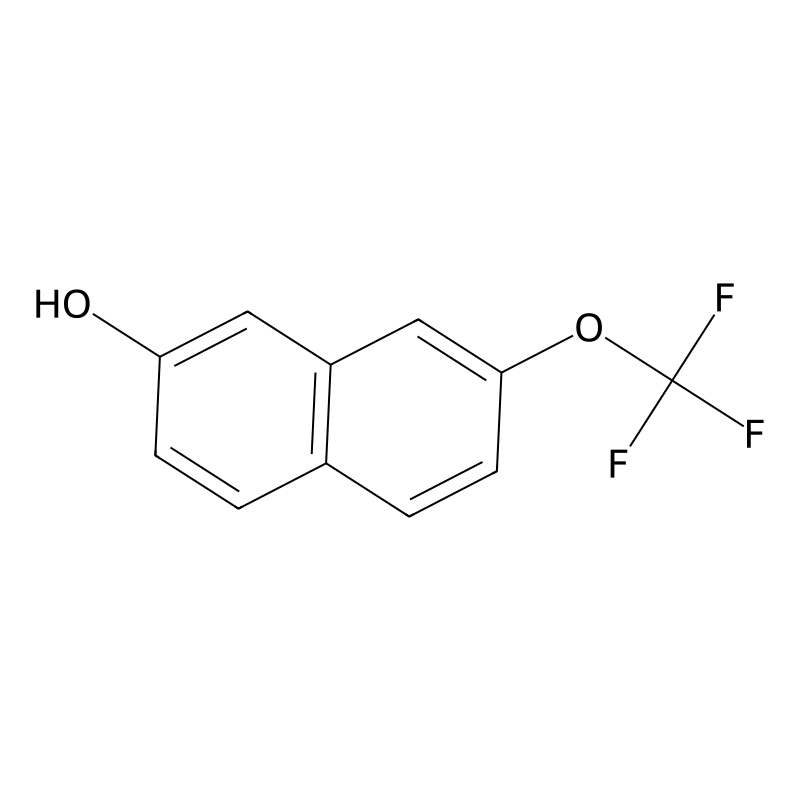

7-(Trifluoromethoxy)naphthalen-2-ol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

7-(Trifluoromethoxy)naphthalen-2-ol is an organic compound characterized by the presence of a trifluoromethoxy group attached to the naphthalene structure, specifically at the seventh position, with a hydroxyl group located at the second position. Its molecular formula is and it has a molecular weight of approximately 212.17 g/mol. The trifluoromethoxy group significantly influences the compound's physical and chemical properties, enhancing its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and materials science.

- Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

- Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

- Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions, allowing for the synthesis of derivatives with altered properties.

Research indicates that 7-(Trifluoromethoxy)naphthalen-2-ol exhibits notable biological activities. It has been studied for its potential antimicrobial and anticancer properties. The trifluoromethoxy group enhances the compound's interaction with biological targets, potentially modulating various biochemical pathways. This interaction may lead to significant biological effects, such as enzyme inhibition or alteration of cellular signaling pathways.

The synthesis of 7-(Trifluoromethoxy)naphthalen-2-ol typically involves the introduction of the trifluoromethoxy group into the naphthalen-2-ol structure. Common methods include:

- Trifluoromethoxylation: This process involves using trifluoromethoxylating reagents to introduce the trifluoromethoxy group at the seventh position of naphthalen-2-ol.

- Electrophilic Aromatic Substitution: The hydroxyl group serves as a directing group in electrophilic aromatic substitution reactions, facilitating the introduction of the trifluoromethoxy moiety.

7-(Trifluoromethoxy)naphthalen-2-ol has diverse applications in various fields:

- Chemistry: It serves as a building block in synthesizing more complex organic molecules.

- Biology: The compound is studied for its potential biological activities and therapeutic applications.

- Medicine: Research explores its role as a pharmaceutical intermediate or active ingredient.

- Industry: It is utilized in developing advanced materials and agrochemicals due to its unique chemical properties.

Interaction studies are essential for understanding how 7-(Trifluoromethoxy)naphthalen-2-ol interacts with various biological targets. The presence of the trifluoromethoxy group enhances binding affinity to certain enzymes and receptors, modulating their activity. These interactions can lead to significant biological effects, such as enzyme inhibition or alteration of cellular signaling pathways .

Several compounds share structural similarities with 7-(Trifluoromethoxy)naphthalen-2-ol. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Naphthalen-2-ol | Hydroxyl group at position 2 without trifluoromethoxy | Different chemical and biological properties |

| 7-Methoxynaphthalen-2-ol | Methoxy group instead of trifluoromethoxy | Variations in reactivity and applications |

| 7-(Trifluoromethyl)naphthalen-2-ol | Trifluoromethyl group instead of trifluoromethoxy | Differences in electronic and steric effects |

| 7-Amino-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol | Amino group at position 1 | Potentially different biological activity due to amino substitution |

Uniqueness: The presence of the trifluoromethoxy group in 7-(Trifluoromethoxy)naphthalen-2-ol imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds. These characteristics make it particularly valuable for pharmaceutical and agrochemical research.